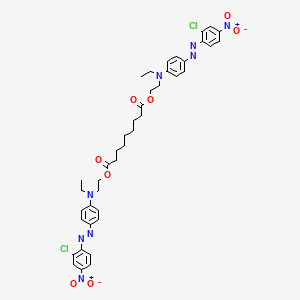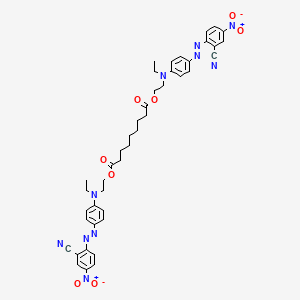
Bis(2-((4-((2-cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-((4-((2-cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate is a complex organic compound characterized by its azo and nitrile functional groups. This compound is notable for its intricate structure, which includes multiple aromatic rings and azo linkages. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-((4-((2-cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 2-cyano-4-nitroaniline, followed by coupling with an appropriate aromatic amine to form the azo compound.
Alkylation: The azo compound is then subjected to alkylation with ethylamine derivatives to introduce the ethylamino groups.
Esterification: Finally, the compound undergoes esterification with azelaic acid to form the azelate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled diazotization and coupling reactions.
Continuous Flow Systems: Employing continuous flow systems for alkylation and esterification to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Bis(2-((4-((2-cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nitro and cyano derivatives.
Reduction: Reduction reactions can convert the azo groups into amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonic acids.
Major Products
Oxidation: Produces nitro and cyano derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in various substituted aromatic compounds.
Scientific Research Applications
Bis(2-((4-((2-cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of Bis(2-((4-((2-cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including oxidative stress and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-((4-((2-cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) succinate
- Bis(2-((4-((2-cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) adipate
Uniqueness
Bis(2-((4-((2-cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate is unique due to its specific ester linkage with azelaic acid, which imparts distinct chemical and physical properties compared to its analogs.
This compound’s unique structure and properties make it a valuable asset in various fields of scientific research and industrial applications.
Properties
CAS No. |
93966-61-1 |
|---|---|
Molecular Formula |
C43H46N10O8 |
Molecular Weight |
830.9 g/mol |
IUPAC Name |
bis[2-[4-[(2-cyano-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl] nonanedioate |
InChI |
InChI=1S/C43H46N10O8/c1-3-50(36-16-12-34(13-17-36)46-48-40-22-20-38(52(56)57)28-32(40)30-44)24-26-60-42(54)10-8-6-5-7-9-11-43(55)61-27-25-51(4-2)37-18-14-35(15-19-37)47-49-41-23-21-39(53(58)59)29-33(41)31-45/h12-23,28-29H,3-11,24-27H2,1-2H3 |
InChI Key |
YLWIETZZQDBSBW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC(=O)CCCCCCCC(=O)OCCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)C3=CC=C(C=C3)N=NC4=C(C=C(C=C4)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


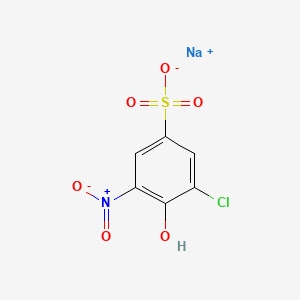


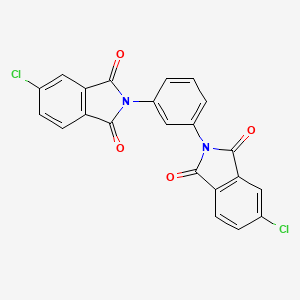
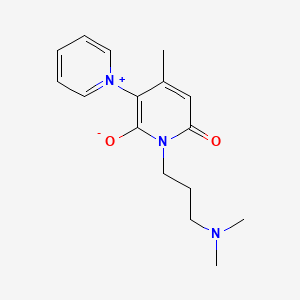
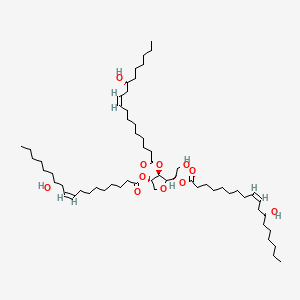

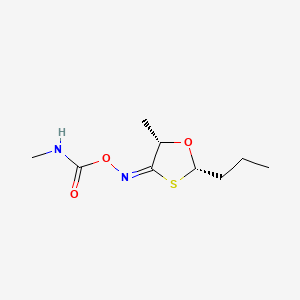



![(Z)-4-[3-bromo-1-(4-chlorophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12675534.png)

